sodium;N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]sulfamate
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Overview
Description
The compound with the identifier “sodium;N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]sulfamate” is known as 3,4-Difluorophenylhydrazine hydrochloride. This compound is a derivative of phenylhydrazine, where two hydrogen atoms on the phenyl ring are replaced by fluorine atoms at the 3 and 4 positions. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Difluorophenylhydrazine hydrochloride can be synthesized through the reaction of 3,4-difluoronitrobenzene with hydrazine hydrate. The reaction typically occurs under reflux conditions in the presence of a solvent such as ethanol. The nitro group is reduced to an amino group, forming the hydrazine derivative.
Industrial Production Methods
In industrial settings, the production of 3,4-Difluorophenylhydrazine hydrochloride may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluorophenylhydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azobenzene derivatives.
Reduction: The compound can be reduced to form hydrazones.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Azobenzene derivatives.
Reduction: Hydrazones.
Substitution: Various substituted phenylhydrazine derivatives.
Scientific Research Applications
3,4-Difluorophenylhydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Difluorophenylhydrazine hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. The fluorine atoms enhance its reactivity, making it a valuable reagent in organic synthesis. The compound can also form stable complexes with metal ions, which can be exploited in catalysis and material science.
Comparison with Similar Compounds
3,4-Difluorophenylhydrazine hydrochloride can be compared with other phenylhydrazine derivatives:
Phenylhydrazine: Lacks fluorine atoms, making it less reactive.
2,4-Difluorophenylhydrazine: Has fluorine atoms at different positions, leading to different reactivity and applications.
3,5-Difluorophenylhydrazine: Similar to 3,4-Difluorophenylhydrazine hydrochloride but with fluorine atoms at the 3 and 5 positions.
The unique positioning of the fluorine atoms in 3,4-Difluorophenylhydrazine hydrochloride enhances its reactivity and makes it suitable for specific synthetic applications.
Properties
IUPAC Name |
sodium;N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]sulfamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO10S.Na/c1-7-4-12(19)26-10-5-8(2-3-9(7)10)25-16-13(17-28(22,23)24)15(21)14(20)11(6-18)27-16;/h2-5,11,13-18,20-21H,6H2,1H3,(H,22,23,24);/q;+1/p-1/t11-,13-,14-,15-,16+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMECUNAMBHBGFU-MYDYNYEJSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)NS(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NS(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18NNaO10S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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